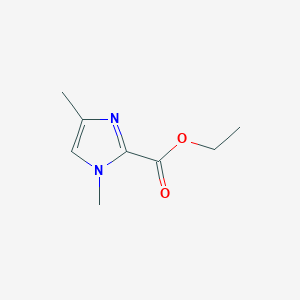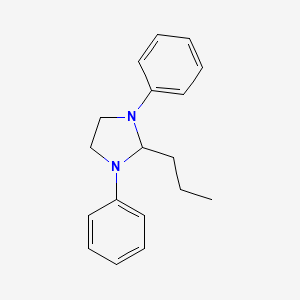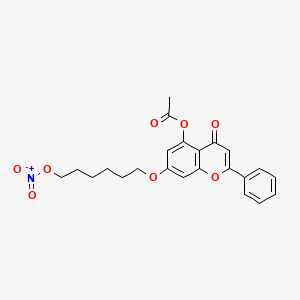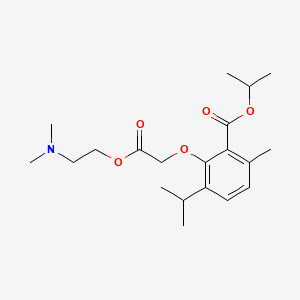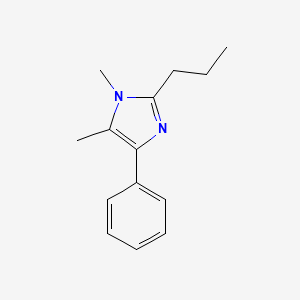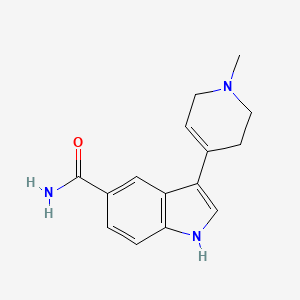
5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid is an organic compound with the molecular formula C11H7ClO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a chloro and a hydroxy group on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid typically involves the chlorination of 4-hydroxy-2-naphthalenecarboxylic acid. This can be achieved through electrophilic aromatic substitution using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to meet industrial standards. Techniques such as crystallization, filtration, and distillation are commonly employed to achieve high purity.
化学反応の分析
Types of Reactions
5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 5-Chloro-4-oxo-2-naphthalenecarboxylic acid.
Reduction: 4-Hydroxy-2-naphthalenecarboxylic acid.
Substitution: 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid or 5-Thio-4-hydroxy-2-naphthalenecarboxylic acid.
科学的研究の応用
5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group may enhance its lipophilicity, facilitating its interaction with cell membranes.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-naphthalenecarboxylic acid: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
5-Chloro-2-naphthalenecarboxylic acid: Lacks the hydroxy group, which may affect its solubility and interaction with biological targets.
5-Chloro-4-methoxy-2-naphthalenecarboxylic acid: The methoxy group can alter its electronic properties and reactivity compared to the hydroxy group.
Uniqueness
5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid is unique due to the presence of both chloro and hydroxy groups on the naphthalene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
IUPAC Name |
5-chloro-4-hydroxynaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQKCGMQQXGICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Cl)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
